molecular formula C16H14O4 B2552524 (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 620547-17-3

(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2552524
CAS No.: 620547-17-3
M. Wt: 270.284
InChI Key: SIQGZCXMZCHEAJ-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, a furan ring, and an ethoxy group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a benzofuran core with a methylene bridge connecting to a 5-methylfuran ring. An ethoxy group is attached at the 6-position of the benzofuran ring. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzofuran and furan rings, both of which are aromatic and thus relatively stable but can participate in electrophilic aromatic substitution reactions. The ethoxy group might be susceptible to reactions involving the breaking of the carbon-oxygen bond .

Scientific Research Applications

Synthesis and Potential PET Probe Development

A study described the synthesis of a compound with a similar structure, aimed at developing a new potential PET probe for imaging of the enzyme PIM1. This involved designing and synthesizing a compound with potent and selective inhibitory capabilities against PIM1, demonstrating the potential application of similar compounds in medical imaging and diagnostics (Gao et al., 2013).

Renewable PET and Reaction Pathways

Research on the catalytic reactions involving ethylene and biomass-derived furans, like methyl 5-(methoxymethyl)-furan-2-carboxylate, has been conducted to develop biobased terephthalic acid precursors for renewable PET production. This highlights the role of furan derivatives in sustainable chemistry and materials science (Pacheco et al., 2015).

Organic Synthesis and Derivative Development

Studies have explored reactions of 3-oxo-2,3-dihydrobenzofuran with various compounds, leading to the synthesis of pyran derivatives, indicating the versatility of benzofuran derivatives in organic synthesis and the potential for creating novel compounds with specific properties (Mérour & Cossais, 1991).

Electroluminescent Device Properties

Research into Zn(II)-chelated complexes based on benzothiazole derivatives, including their synthesis, photophysical, and electroluminescent device properties, showcases the application of similar compounds in the development of new materials for optoelectronic devices (Roh et al., 2009).

Anticholinesterase Activity

Compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine were assessed for their anticholinesterase action, indicating the potential therapeutic applications of benzofuran derivatives in treating diseases related to cholinesterase activity (Luo et al., 2005).

Properties

IUPAC Name

(2Z)-6-ethoxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-3-18-11-6-7-13-14(8-11)20-15(16(13)17)9-12-5-4-10(2)19-12/h4-9H,3H2,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQGZCXMZCHEAJ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(O3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.